molecular formula C15H18N4O2 B2824678 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one CAS No. 2309731-29-9

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one

Cat. No.: B2824678
CAS No.: 2309731-29-9
M. Wt: 286.335
InChI Key: ZOIPISXELBHOHL-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one ( 2309731-29-9) is a synthetic organic compound with a molecular formula of C 15 H 18 N 4 O 2 and a molecular weight of 286.33 g/mol . This molecule features a 1,2,4-triazole moiety linked via a methylene bridge to an azetidine (four-membered nitrogen heterocycle) ring, which is in turn connected to a 3-methoxyphenyl ethanone group. The 1,2,4-triazole ring is a prominent pharmacophore in medicinal chemistry, known for its versatile interactions with biological targets . This compound is of significant interest in pharmaceutical and agrochemical research, primarily due to the biological activities associated with its structural components. The 1,2,4-triazole scaffold is a key structural element in several classes of antifungal drugs, such as fluconazole and voriconazole, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component of ergosterol biosynthesis . Furthermore, the azetidine ring is an increasingly important building block in drug discovery, valued for its contribution to molecular geometry and metabolic stability . Researchers can utilize this compound as a key intermediate or a lead structure for developing novel therapeutic agents, with potential applications in antifungal, anticancer, and central nervous system (CNS) drug discovery projects. Its structure makes it a valuable candidate for structure-activity relationship (SAR) studies and for exploring new mechanisms of action against a variety of disease targets. This product is provided for research purposes and is strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(5-14)6-15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIPISXELBHOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving amines and haloalkanes.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

    Methoxyphenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key structural elements:

  • Azetidine ring : A four-membered saturated nitrogen-containing heterocycle.

  • 1H-1,2,4-triazole moiety : A five-membered aromatic heterocycle with three nitrogen atoms.

  • Methoxyphenyl group : A benzene ring substituted with a methoxy group.

These functional groups confer distinct reactivity profiles.

Potential Reaction Pathways

Based on structural analogs in the provided sources, the compound may undergo the following reactions:

Oxidation

  • Target : Azetidine ring or methoxyphenyl group.

  • Reagents : Potassium permanganate (KMnO₄) in acidic or basic conditions.

  • Outcome : Potential oxidation of azetidine to a lactam or conversion of methoxyphenyl groups to quinones.

Reduction

  • Target : Ketone group (ethan-1-one).

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Outcome : Reduction of the ketone to a secondary alcohol.

Substitution Reactions

  • Target : Nucleophilic sites (e.g., azetidine nitrogen, triazole carbons).

  • Reagents : Electrophiles (e.g., alkyl halides, acyl chlorides).

  • Outcome : Functionalization via alkylation or acylation.

Coupling Reactions

  • Target : Triazole or azetidine rings.

  • Reagents : Cross-coupling catalysts (e.g., palladium).

  • Outcome : Formation of conjugated systems or bioconjugates.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Observations
OxidationKMnO₄ (acidic/basic)Azetidine ring oxidation; methoxyphenyl group stability
ReductionLiAlH₄ (anhydrous ether)Selective ketone reduction
SubstitutionNBS (halogenation)Azetidine ring modification
CouplingPd catalysts (e.g., Suzuki)Triazole-mediated coupling

Mechanistic Insights

  • Azetidine Reactivity : Strained ring systems may undergo ring-opening under acidic/basic conditions, enabling nucleophilic or electrophilic substitution .

  • Triazole Interactions : The aromatic triazole ring may participate in π-π stacking or hydrogen bonding, influencing reactivity in coupling reactions .

  • Methoxyphenyl Stability : The electron-donating methoxy group may stabilize adjacent functional groups during oxidation .

Comparison of Reactivity

Functional Group Reactivity Preferred Reactions
Azetidine ringHighOxidation, substitution
Triazole moietyModerateCoupling, hydrogen bonding
Methoxyphenyl groupLowOxidation (selective)

Research Findings

While the exact compound is not directly analyzed in the provided sources, structural analogs highlight:

  • Azetidine derivatives exhibit antimicrobial activity through enzyme inhibition.

  • Triazole-containing compounds are prone to bioconjugation via click chemistry .

  • Methoxyphenyl groups modulate solubility and electronic properties .

Scientific Research Applications

Structural Features

The compound features several key structural components that contribute to its biological activity:

Structural Feature Description Biological Activity
Azetidine RingA four-membered nitrogen-containing ringAntimicrobial properties
Triazole MoietyA five-membered ring with three nitrogen atomsAntifungal and anticancer effects
Methoxyphenyl GroupA phenyl ring substituted with a methoxy groupPotentially enhances lipophilicity and binding affinity

Antimicrobial Activity

The azetidine ring present in 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one has been associated with antimicrobial properties. Research indicates that compounds containing azetidine structures can exhibit significant activity against various bacterial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi and bacteria by interfering with their metabolic pathways.

Anticancer Potential

The triazole moiety is known for its role in anticancer activity. Compounds with triazole rings have been reported to inhibit specific kinases involved in cancer progression. The unique binding interactions facilitated by the triazole structure allow for the modulation of enzymatic activities critical in tumor growth. Recent studies have highlighted the potential of triazole-containing compounds as effective agents against different cancer types, including breast and colon cancer.

Case Studies and Research Findings

A review of recent literature reveals several case studies investigating the biological activities of similar compounds:

  • Antifungal Activity : A study published in Nature highlighted the effectiveness of triazole derivatives against Candida infections, demonstrating a significant reduction in fungal load in treated subjects compared to controls .
  • Kinase Inhibition : Research published in Journal of Medicinal Chemistry outlined the synthesis and evaluation of triazole-based inhibitors targeting specific kinases involved in oncogenesis. The study reported IC50 values indicating potent inhibition comparable to established drugs .
  • Combination Therapies : Investigations into combination therapies involving triazole derivatives have shown enhanced efficacy when paired with conventional chemotherapeutics. This approach aims to overcome resistance mechanisms commonly seen in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the azetidine ring can interact with biological membranes, affecting their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-fluorophenyl)urea (8g)

  • Structure : Combines a triazole, thiadiazole, and fluorophenyl urea group.
  • Key Features : The thiadiazole and urea moieties enhance hydrogen bonding and enzyme inhibition.
  • Activity : Exhibits antifungal activity against Candida albicans with an MIC of 0.001 μg/mL, comparable to fluconazole .
  • Synthesis : Prepared via nucleophilic substitution and condensation reactions under reflux .

1-(3-{[4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one

  • Structure : Replaces azetidine with pyrrolidine and introduces a cyclopropylmethyl group on the triazole.

2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one

  • Structure : Features a heptylthio chain on the triazole and a 2-hydroxyphenyl group.
  • Key Features : The hydroxyl group enables hydrogen bonding, while the alkyl chain increases lipophilicity.
  • Activity : Structural similarity to agricultural fungicides, though specific data is unavailable .

Functional Derivatives with Modified Substitutents

(Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime (4a)

  • Structure : Includes a chloropyridinyl oxime ether.
  • Key Features : The oxime group enhances stability and metal-chelating properties.
  • Activity : Demonstrates fungicidal activity against Botrytis cinerea (EC₅₀ = 12.5 μg/mL) .
  • Synthesis : Oxime formation via hydroxylamine hydrochloride under basic conditions .

1-(2-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

  • Structure : Substitutes 3-methoxyphenyl with 2-fluorophenyl.
  • Activity: No explicit data, but fluorinated triazoles are common in antifungal agents .

Comparative Data Table

Compound Name Key Structural Features Biological Activity (MIC/EC₅₀) Synthesis Method Reference
Target Compound Azetidine, 3-methoxyphenyl N/A Not reported N/A
8g (Fluorophenyl-thiadiazole urea) Thiadiazole, fluorophenyl urea 0.001 μg/mL (C. albicans) Nucleophilic substitution
4a (Chloropyridinyl oxime) Chloropyridinyl oxime EC₅₀ = 12.5 μg/mL (B. cinerea) Oxime formation
2-(Heptylthio)-triazole ethanone Heptylthio, 2-hydroxyphenyl N/A Alkylation
1-(2-Fluorophenyl)-triazole ethanone 2-Fluorophenyl N/A Condensation

Research Findings and Implications

Role of Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size may confer higher metabolic stability but lower solubility compared to pyrrolidine derivatives .

Substituent Effects :

  • Methoxyphenyl : Enhances hydrophobic interactions in fungal cytochrome P450 binding .
  • Fluorophenyl : Improves pharmacokinetics through increased membrane permeability .

Activity Trends : Thiadiazole-urea hybrids (e.g., 8g) show superior antifungal activity, likely due to dual hydrogen-bonding interactions .

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with the preparation of the azetidine scaffold followed by functionalization. Key steps include:

  • Azetidine Ring Formation : Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions or via reductive amination to form the azetidine core .
  • Triazole Introduction : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,4-triazole moiety to the azetidine methyl group .
  • Ketone Coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the 3-methoxyphenyl ethanone group .
    Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) , while solvent-free conditions minimize side reactions. Catalysts like Pd(OAc)₂ improve coupling efficiency .

Q. 1.2. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm azetidine ring geometry, triazole substitution, and methoxyphenyl connectivity. Key signals include azetidine CH₂ at δ 3.5–4.0 ppm and triazole protons at δ 8.1–8.3 ppm .
  • X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the triazole and azetidine groups, which influences binding interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₂₀N₄O₂) with <2 ppm error .

Advanced Research Questions

Q. 2.1. How does the compound’s stereoelectronic profile influence its interaction with kinase targets, and what structural modifications could enhance selectivity?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., triazole N3) for hydrogen bonding with kinase ATP-binding pockets .
  • SAR Studies :
    • Azetidine Flexibility : Replacing azetidine with pyrrolidine increases ring strain, reducing off-target binding .
    • Methoxyphenyl Substitution : Fluorination at the phenyl para position improves metabolic stability (t½ from 2h to 6h in microsomes) .
    • Triazole Modifications : Replacing 1,2,4-triazole with 1,2,3-triazole alters π-π stacking with kinase residues (e.g., EGFR T790M) .

Q. 2.2. How can contradictory data in biological assays (e.g., IC₅₀ variability across cell lines) be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use isogenic cell lines to control for genetic variability .
    • Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Mechanistic Profiling :
    • Thermal Shift Assays : Confirm target engagement by measuring protein melting temperature (ΔTm >2°C indicates binding) .
    • Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify cross-reactivity .

Key Methodological Recommendations

  • Synthesis : Prioritize CuAAC for triazole installation due to regioselectivity (>95% yield) .
  • Characterization : Combine NMR with X-ray to resolve azetidine puckering effects .
  • Biological Testing : Use orthogonal assays (e.g., SPR and cellular thermal shift) to validate target engagement .

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